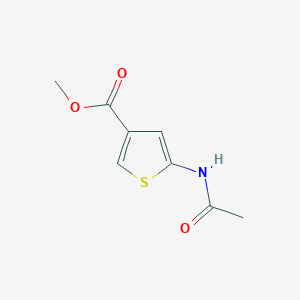
Trihexadecylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihexadecylphosphane: An Overview Trihexadecylphosphane (THDP) is a chemical compound that belongs to the family of phosphines. It is a colorless, odorless, and non-toxic liquid that is widely used in scientific research. THDP has found its application in various fields such as organic synthesis, catalysis, and materials science. In Synthesis Method THDP can be synthesized by reacting hexadecyl bromide with triphenylphosphine in the presence of a base such as potassium carbonate. The reaction results in the formation of THDP and potassium bromide as a byproduct. The reaction is carried out under an inert atmosphere of nitrogen or argon to prevent oxidation of the phosphine. Scientific Research Application THDP has found its application in various scientific research fields. It is widely used as a ligand in catalysis, particularly in the synthesis of organic compounds. THDP has been used as a catalyst in the synthesis of cyclic carbonates from epoxides and carbon dioxide. It has also been used in the synthesis of various heterocyclic compounds such as pyrazoles, pyridines, and pyrimidines. Mechanism of Action THDP acts as a ligand in catalysis, forming complexes with metal ions. The metal-THDP complex then reacts with the substrate to form the desired product. THDP also acts as a reducing agent, donating electrons to the substrate to facilitate the reaction. Biochemical and Physiological Effects THDP has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to have any significant effects on human health. Advantages and Limitations for Lab Experiments THDP has several advantages as a ligand in catalysis. It is easy to synthesize and handle, and it is stable under a wide range of reaction conditions. THDP is also a relatively inexpensive ligand compared to other phosphines. However, THDP has limitations in some reactions due to its steric hindrance, which can limit its ability to form complexes with certain metal ions. Future Directions There are several future directions for the use of THDP in scientific research. One area of interest is the development of new catalytic reactions using THDP as a ligand. Another area of interest is the use of THDP in materials science, particularly in the synthesis of new materials with unique properties. Additionally, further studies on the biochemical and physiological effects of THDP are needed to fully understand its potential applications in medicine and other fields. Conclusion In conclusion, THDP is a versatile compound that has found its application in various scientific research fields. Its easy synthesis, stability, and low toxicity make it an attractive ligand in catalysis and materials science. Further studies on its potential applications in medicine and other fields are needed to fully understand its potential.
Propiedades
IUPAC Name |
trihexadecylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H99P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49(47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLFKRHUIBDYJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCP(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H99P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501965 |
Source


|
| Record name | Trihexadecylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trihexadecylphosphane | |
CAS RN |
19280-72-9 |
Source


|
| Record name | Trihexadecylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














